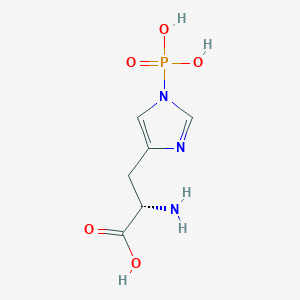

1-Phosphono-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

5789-14-0 |

|---|---|

Molecular Formula |

C6H10N3O5P |

Molecular Weight |

235.13 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-phosphonoimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-9(3-8-4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |

InChI Key |

MOYPZVWCTBPWEH-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(N=CN1P(=O)(O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(N=CN1P(=O)(O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Enzymatic Regulation of 1 Phosphono L Histidine Dynamics

Histidine Kinases

Histidine kinases (HKs) are a diverse class of enzymes that catalyze the transfer of a phosphate (B84403) group, typically from adenosine (B11128) triphosphate (ATP), to a specific histidine residue on a protein substrate, including themselves (autophosphorylation). wikipedia.orgchinaaminoacid.com This phosphorylation event serves as a molecular switch, altering the protein's conformation and activity to initiate downstream signaling cascades.

Mechanisms of Histidine Phosphorylation by Kinases

The fundamental mechanism of histidine phosphorylation involves the nucleophilic attack of a nitrogen atom on the imidazole (B134444) ring of a histidine residue on the terminal (gamma) phosphate of an ATP molecule. wikipedia.org This reaction is catalyzed within the active site of the histidine kinase. The process results in the formation of a high-energy phosphoramidate (B1195095) (P-N) bond. nih.gov

Histidine kinases are often homodimers. wikipedia.org The phosphorylation can occur in two ways:

Cis-phosphorylation : One subunit of the kinase phosphorylates a histidine residue on the same polypeptide chain.

Trans-phosphorylation : One subunit phosphorylates a histidine residue on the partner subunit within the dimer. nih.govpnas.org

The choice between these mechanisms can be a key determinant of signaling specificity. nih.gov The phosphorylation of histidine can occur on either the N1 (pros) or N3 (tele) position of the imidazole ring, creating the 1-pHis or 3-pHis isomers, respectively. pnas.orgresearchgate.net This selectivity is a crucial aspect of their function, with certain kinases and pathways exclusively utilizing one isomer over the other. pnas.org For instance, the NME family of kinases specifically generates the 1-pHis intermediate. pnas.org

Eukaryotic Protein Histidine Kinases (e.g., NME1, NME2)

In vertebrates, the study of histidine phosphorylation has lagged behind that of serine, threonine, and tyrosine phosphorylation. nih.gov However, the NME (Non-Metastatic Cells) family of proteins, particularly NME1 and NME2, have been identified as key eukaryotic protein histidine kinases. nih.govnih.gov These proteins are also known as Nucleoside Diphosphate (B83284) Kinases (NDPKs). nih.gov

NME1 and NME2 function as NDPKs by catalyzing the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphate. This reaction proceeds via a "ping-pong" mechanism that involves the autophosphorylation of a conserved histidine residue (His118) to form a high-energy 1-pHis intermediate. researchgate.netnih.gov Beyond this canonical function, NME1 and NME2 utilize this 1-pHis intermediate to phosphorylate histidine residues on other protein substrates, thereby acting as protein histidine kinases. nih.govresearchgate.net This dual functionality allows them to regulate a variety of cellular processes, including G-protein signaling and ion channel activity. researchgate.netnih.gov

| Kinase | Primary Function | Mechanism | Known Histidine Substrates | Reference |

|---|---|---|---|---|

| NME1 (NDPK-A) | Nucleoside Diphosphate Kinase, Protein Histidine Kinase | Forms a 1-pHis intermediate (pHis118) to transfer a phosphate group. | ACLY (His760), G-protein β subunit (GNB1), KSR, Annexin A1 | researchgate.netnih.govresearchgate.net |

| NME2 (NDPK-B) | Nucleoside Diphosphate Kinase, Protein Histidine Kinase | Forms a 1-pHis intermediate (pHis118) to transfer a phosphate group. | KCa3.1 (His358), TRPV5 (His711), G-protein β subunit (His266) | researchgate.netnih.govnih.gov |

Prokaryotic Two-Component Signal Transduction Systems and Histidine Kinases

In prokaryotes, 1-phospho-L-histidine is a cornerstone of two-component signal transduction (TCS) systems, which are the primary means by which bacteria sense and respond to environmental stimuli. nih.govyoutube.com A typical TCS consists of two key proteins: a sensor histidine kinase and a response regulator. nih.govannualreviews.org

The sensor histidine kinase is often a transmembrane protein with an extracellular sensor domain and an intracellular kinase domain. wikipedia.org Upon detecting a specific environmental signal (e.g., changes in pH, osmolarity, or ligand concentration), the sensor domain undergoes a conformational change. This change activates the intracellular kinase domain, which then autophosphorylates a conserved histidine residue using ATP, forming 1-pHis. nih.govyoutube.com

The phosphoryl group from the 1-phosphohistidine is then transferred to a conserved aspartate residue on the receiver domain of the cognate response regulator protein. nih.gov This phosphorylation activates the response regulator, which typically has an output domain that acts as a transcription factor, modulating gene expression to produce an adaptive response. youtube.com This phosphotransfer cascade is a highly specific and efficient mechanism for signal propagation across the cell membrane. annualreviews.org

| Component | Function | Key Residue | Process | Reference |

|---|---|---|---|---|

| Sensor Histidine Kinase | Detects environmental stimulus and autophosphorylates. | Histidine (His) | Forms 1-Phosphohistidine upon signal detection. | nih.govyoutube.com |

| Response Regulator | Receives phosphoryl group and mediates cellular response. | Aspartate (Asp) | Phosphorylation activates the output domain. | nih.govannualreviews.org |

Phosphohistidine (B1677714) Phosphatases

The signaling initiated by histidine phosphorylation is terminated by the action of phosphohistidine phosphatases (PHPs), which catalyze the removal of the phosphate group from the histidine residue. nih.gov This dephosphorylation returns the substrate protein to its inactive state, ensuring that the signal is transient and tightly controlled.

Mechanisms of Phosphohistidine Dephosphorylation

Phosphohistidine dephosphorylation is the hydrolysis of the phosphoramidate (P-N) bond, releasing inorganic phosphate (Pi) and restoring the histidine residue. youtube.com This reaction is catalyzed by specific phosphatases that recognize the phosphohistidine substrate. nih.gov Unlike phosphorylation, which requires the energy from ATP hydrolysis, dephosphorylation is a thermodynamically favorable hydrolytic process. youtube.com The specificity of these phosphatases for their substrates is crucial for preventing crosstalk between different signaling pathways. nih.gov

Identified Phosphohistidine Phosphatases (e.g., PHPT1, LHPP, PGAM5)

While the field of phosphohistidine phosphatases is less explored than that of kinases, several key enzymes have been identified in mammals. These enzymes are critical for reversing the signals initiated by kinases like NME1 and NME2.

PHPT1 (Phosphohistidine Phosphatase 1): This was the first identified mammalian phosphohistidine phosphatase. researchgate.net It is a highly specific enzyme that acts on 1-pHis. PHPT1 has been shown to dephosphorylate several substrates of NME1 and NME2, including the potassium channel KCa3.1 and ATP citrate (B86180) lyase (ACLY), thereby acting as a direct antagonist to NME-mediated signaling. researchgate.netnih.gov

LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase): LHPP is another identified phosphohistidine phosphatase. researchgate.net Research indicates that LHPP can dephosphorylate the autophosphorylated His118 on NME1 and NME2, thus regulating the kinases themselves. researchgate.net

PGAM5 (Phosphoglycerate Mutase Family Member 5): Although initially characterized as a phosphoglycerate mutase and a serine/threonine phosphatase, PGAM5 has also been identified as a bona fide phosphohistidine phosphatase. nih.govnih.govbiocuckoo.org It specifically interacts with and dephosphorylates the catalytic 1-pHis on NME2 (NDPK-B), thereby inhibiting its kinase activity. nih.govnih.gov This action serves to negatively regulate pathways controlled by NME2, such as T-cell activation. nih.govnih.gov

| Phosphatase | Known Substrates | Function | Reference |

|---|---|---|---|

| PHPT1 | KCa3.1, ACLY, G-protein β subunit, TRPV5 | Dephosphorylates 1-pHis on various protein substrates. | researchgate.netnih.gov |

| LHPP | NME1 (pHis118), NME2 (pHis118) | Dephosphorylates the catalytic 1-pHis on NME kinases. | researchgate.net |

| PGAM5 | NME2 (pHis118) | Specifically dephosphorylates and inhibits NME2. Can also act as a Ser/Thr phosphatase. | nih.govnih.govnih.govbiocuckoo.org |

Substrate Specificity and Recognition in 1-Phosphono-L-histidine Enzymes

The ability of enzymes to distinguish and act upon specific substrates is fundamental to their biological role. For enzymes involved in the metabolism of this compound (1-pHis), this specificity is paramount due to the chemical lability of the P-N bond and the existence of a structural isomer, 3-phosphohistidine. nih.gov Key enzymes in this process include the NME (Non-Metastatic cells) family of protein histidine kinases, particularly NME1 and NME2, and phosphohistidine-specific phosphatases like Protein Histidine Phosphatase 1 (PHPT1). nih.govmdpi.comuwa.edu.au

Molecular Determinants of Enzyme-Substrate Interactions

The interaction between an enzyme and its 1-pHis-containing substrate is dictated by a precise set of molecular interactions within the enzyme's active site. These interactions ensure both the binding of the substrate and the catalytic action of phosphorylation or dephosphorylation.

In mammalian histidine kinases like NME1 and NME2, the catalytic process involves the transfer of a gamma-phosphate group from ATP to a histidine residue on the kinase itself (autophosphorylation at His118), which then serves as a high-energy intermediate for phosphorylating target proteins. mdpi.com The kinase's active site features a highly conserved ATP-binding pocket within the HATPase_c domain. nih.govwikipedia.org This pocket is structured to orient the ATP molecule correctly for the phosphoryl transfer. The specificity for the target histidine on a substrate protein is determined by residues outside the immediate catalytic site, which recognize and bind to the substrate protein, bringing the target histidine into proximity with the enzyme's own activated phosphohistidine intermediate. mdpi.com

For phosphohistidine phosphatases, the recognition mechanism is equally specific. PHPT1, the first identified specific pHis phosphatase, employs a unique catalytic mechanism. nih.gov Mutational studies have identified Histidine-53 (His53) as a crucial residue. researchgate.net It is proposed to act as a general base, activating a water molecule that then directly attacks the phosphorus atom of the phosphohistidine substrate, leading to hydrolysis without forming a phospho-enzyme intermediate. researchgate.net The binding of the substrate is further stabilized by other residues within the active site. For example, studies on the oxidative modification of human PHPT1 revealed that Met95, located in the substrate-binding region, is susceptible to oxidation, suggesting its role in substrate interaction. researchgate.net

While distinct from dedicated pHis phosphatases, studies on Ser/Thr phosphatases like PP-1, which exhibit some promiscuous activity towards pHis, offer insights into the types of interactions that govern phosphatase activity. nih.gov In PP-1, specific residues are critical for function: some are predicted to bind metal ions essential for catalysis (e.g., N124, H248), while others are predicted to interact directly with the phosphosubstrate (e.g., R96, R221). nih.govnih.gov Such charged and polar residues are key to creating a binding pocket that can accommodate the negatively charged phosphate group and the specific amino acid side chain.

A fascinating example of molecular interaction influencing function is seen in the potassium channel KCa3.1. The channel is inhibited by copper, which coordinates with Histidine-358 (H358). Phosphorylation of H358 by NME2 prevents this copper binding, thereby activating the channel. nih.gov This demonstrates that phosphorylation can regulate protein function by sterically blocking or altering sites of molecular interaction.

Influence of Histidine Residue Environment on Phosphorylation

The local environment surrounding a histidine residue within a protein's three-dimensional structure has a profound influence on its susceptibility to phosphorylation. This environment is defined by the neighboring amino acid residues, the local secondary structure (e.g., helix, sheet), and the residue's accessibility to solvent and kinases.

The pKa of histidine's imidazole side chain is close to physiological pH, allowing it to act as either a proton donor or acceptor. The specific chemical character it adopts—be it a nucleophile, a general acid, or a general base—is determined by its local microenvironment. nih.gov A more nucleophilic character is required for the initial attack on the ATP's gamma-phosphate during phosphorylation.

The stability of the resulting phosphoramidate bond can also be significantly influenced by the surrounding protein architecture. While the 1-pHis isomer is chemically less stable than 3-pHis, its persistence in biological systems can be attributed to protective local environments within the enzyme or substrate that may shield it from hydrolysis. nih.gov

A clear example of environmental influence is found in the bacterial sensor histidine kinase EnvZ. This enzyme's autophosphorylation at His243 is enhanced by the osmolyte-induced stabilization of the helical backbone where the residue is located. researchgate.net This conformational change alters the microenvironment of His243, positioning it optimally for the phosphoryl transfer. More generally, histidine kinases are known to exist in both inactive and active conformations. The transition between these states involves a significant rearrangement of the catalytic domains, which alters the distance and orientation between the bound ATP and the target histidine residue, thereby controlling the phosphorylation event. nih.gov

Engineering of Enzymes Involved in this compound Metabolism

The ability to rationally modify enzymes offers the potential to create novel catalysts with improved stability, altered substrate specificity, or entirely new functions. blackwellpublishing.com This field of protein engineering, which utilizes techniques like site-directed mutagenesis and directed evolution, is being applied to the enzymes that govern 1-pHis dynamics. youtube.comwikipedia.org

Site-directed mutagenesis involves making specific, intentional changes to the DNA sequence of a gene to alter the corresponding amino acid sequence of the protein. wikipedia.org This approach has been instrumental in studying the structure-function relationships of phosphohistidine kinases and phosphatases. For instance, by mutating the proposed catalytic residue His53 in human PHPT1, researchers confirmed its essential role in the enzyme's phosphatase activity. researchgate.net Similarly, mutagenesis studies on other phosphatases have elucidated the roles of specific residues in binding metal cofactors and phosphosubstrates, providing a roadmap for how one might engineer PHPT1 to alter its affinity or specificity. nih.govnih.gov One could, for example, mutate residues in the acidic groove of a phosphatase to influence its interaction with a phosphorylated substrate. nih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of gene variants through random mutagenesis, expressing these variants to create a diverse pool of enzymes, and then screening or selecting for those proteins that exhibit the desired, improved property. youtube.comyoutube.com This technique is powerful for enhancing enzyme characteristics like thermal stability or catalytic efficiency. youtube.com For enzymes involved in 1-pHis metabolism, directed evolution could be used to:

Enhance Catalytic Activity: Evolve a NME kinase to have a higher turnover rate for a specific substrate.

Alter Substrate Specificity: Modify PHPT1 to preferentially dephosphorylate a non-natural substrate or to discriminate more effectively between 1-pHis and 3-pHis.

Improve Stability: Create more robust versions of these enzymes that can function under non-physiological conditions, which could be useful for biotechnological applications.

While many engineering efforts have focused on well-established enzyme classes, the principles are directly applicable to the less-studied phosphohistidine kinases and phosphatases. Computational approaches, such as the analysis that identified interdomain contact pairings in histidine kinases, can guide engineering efforts by highlighting residues critical for the conformational changes required for activity. nih.gov Subsequent site-directed mutagenesis of these identified residues can then validate their importance and be used to modulate enzyme function. nih.gov

Biological Roles and Pathways of 1 Phosphono L Histidine

Participation in Cellular Signal Transduction Pathways

1-Phosphono-L-histidine is a fundamental component of signaling systems that allow cells to sense and respond to their environment. Its role is well-established in prokaryotes and is increasingly recognized in eukaryotes.

In the prokaryotic kingdom, this compound is central to the function of two-component signal transduction systems, which are crucial for adaptation to environmental changes. nih.gov These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. nih.gov

The process begins when an external stimulus triggers the autophosphorylation of the sensor kinase on a specific histidine residue, forming a 1-phosphohistidine intermediate. nih.gov This high-energy phosphoryl group is then transferred to a conserved aspartate residue on the response regulator protein. nih.gov This phosphorylation event activates the response regulator, which is often a transcription factor, leading to changes in the expression of genes involved in critical adaptive responses such as virulence, motility, and nutrient uptake. nih.gov

While histidine kinase signaling is a hallmark of prokaryotes, more complex multicomponent systems that utilize phosphohistidine (B1677714) intermediates are also found in eukaryotes like yeast and plants. nih.gov In mammalian cells, the role of this compound in signaling is an emerging field of study. nih.gov The discovery of specific mammalian histidine kinases, namely NME1 and NME2, and phosphohistidine phosphatases like PHPT1 and LHPP, has confirmed its presence and importance in higher organisms. nih.govnih.gov

Research has begun to uncover specific roles for 1-pHis signaling in various cellular processes:

Ion Channel Regulation: Histidine phosphorylation has been shown to regulate the activity of the mammalian potassium channel KCa3.1. Phosphorylation of a key histidine residue relieves inhibition by copper, providing a novel mechanism for controlling ion flux. nih.gov

Stress Response: The phosphatase LHPP has been shown to dephosphorylate 1-pHis on NME1 and NME2. Studies in mouse models have linked this activity to stress-related depression, suggesting a role for phosphohistidine signaling in neurological processes. nih.gov

Cell Cycle and Phagocytosis: The development of antibodies specific for phosphohistidine isomers has enabled proteomic studies indicating that 1-pHis signals are involved in processes such as phagocytosis, while 3-pHis is more prominent during mitosis. nih.gov

Function as an Intermediate in Metabolic Pathways

Beyond its role as a signaling molecule, this compound serves as a high-energy phosphocarrier intermediate in several key enzymatic reactions, linking transport systems with central metabolism.

The most well-characterized role of this compound as a metabolic intermediate is in the bacterial phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). ebi.ac.uk This major carbohydrate transport system couples the translocation of sugars across the cell membrane with their simultaneous phosphorylation. proteopedia.org

The PTS involves a phosphorylation cascade:

The phosphoryl group from the high-energy donor phosphoenolpyruvate (PEP) is transferred to a histidine residue (His189) on Enzyme I (EI), forming a protein-Nπ-phospho-L-histidine intermediate. proteopedia.orgwikipedia.org

This phosphoryl group is then transferred from EI to a conserved histidine residue (His-15) on the phosphocarrier protein HPr, again forming a 1-phosphohistidinyl residue. ebi.ac.uknih.gov

Finally, phospho-HPr transfers the phosphoryl group to a series of sugar-specific enzymes (Enzyme II complexes), which complete the transport and phosphorylation of the incoming sugar. proteopedia.org

The 1-phosphohistidinyl residue in phosphorylated HPr is notably more labile at physiological pH compared to the free amino acid, a property crucial for its function as an efficient phosphocarrier. nih.gov

This compound also functions as a transient, high-energy intermediate in the catalytic cycle of several enzymes central to metabolism. nih.gov The imidazole (B134444) side chain of histidine, with a pKa near physiological pH, can act as a nucleophile to accept a phosphoryl group, which it can then transfer to a substrate. nih.govwikipedia.org

Key metabolic enzymes that utilize a phosphohistidine intermediate include:

Succinyl-CoA Synthetase (SCS): A crucial enzyme in the citric acid cycle, SCS couples the conversion of succinyl-CoA to succinate (B1194679) with the formation of ATP or GTP. The reaction proceeds through a 1-phosphohistidine intermediate on the enzyme. nih.govnih.gov

Nucleoside Diphosphate (B83284) Kinase (NDPK/NME): NME1 and NME2, the primary histidine kinases in mammals, are also NDPKs that catalyze the transfer of a terminal phosphate (B84403) from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like GDP) via a 1-phosphohistidine intermediate. nih.gov

ATP Citrate (B86180) Lyase (ACLY): This enzyme is key to the production of cytosolic acetyl-CoA and involves a phosphohistidine intermediate in its reaction mechanism. nih.gov

Phosphoglycerate Mutase 1 (PGAM1): In the glycolytic pathway, PGAM1 catalyzes the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate through a phosphohistidine intermediate. nih.gov

Table 1: Enzymes Utilizing a this compound Intermediate

| Enzyme | Pathway/System | Organism Type | Primary Function |

|---|---|---|---|

| Enzyme I (EI) | Phosphotransferase System (PTS) | Bacteria | Initiates phosphotransfer from PEP for sugar transport. proteopedia.orgwikipedia.org |

| HPr | Phosphotransferase System (PTS) | Bacteria | Acts as a phosphocarrier from Enzyme I to sugar-specific enzymes. ebi.ac.uknih.gov |

| Succinyl-CoA Synthetase | Citric Acid Cycle | All Kingdoms | Synthesizes ATP/GTP coupled to succinyl-CoA conversion. nih.govnih.gov |

| NME1/NME2 | Nucleotide Metabolism / Signaling | Eukaryotes | Catalyzes nucleoside diphosphate phosphorylation; acts as a protein kinase. nih.govnih.gov |

| ATP Citrate Lyase | Fatty Acid Synthesis | Eukaryotes | Generates cytosolic acetyl-CoA. nih.gov |

| Phosphoglycerate Mutase 1 | Glycolysis | Eukaryotes | Interconverts 2- and 3-phosphoglycerate. nih.gov |

Broader Cellular and Molecular Functions

The unique properties of the histidine side chain, and by extension its phosphorylated form, allow it to participate in a range of other cellular functions.

Metal Ion Chelation and Regulation: Histidine residues are effective chelators of metal ions like zinc and copper. nih.gov The phosphorylation of a histidine residue can serve as a molecular switch to modulate this interaction. For instance, in the KCa3.1 potassium channel, phosphorylation of a specific histidine prevents inhibitory copper binding, thereby activating the channel. nih.gov This suggests a broader mechanism where this compound formation can regulate the function of metalloproteins. nih.gov

Structural Roles in Proteins: Histidine residues are critical for the structure and function of many proteins. researchgate.net For example, they are involved in the hydroxylation of galactosylceramide, a process essential for the proper compaction of the myelin sheath that insulates nerve fibers. nih.gov

Precursor to Bioactive Molecules: While not a direct function of the phosphorylated form, L-histidine itself is a precursor to important molecules. The dipeptide carnosine (β-alanyl-L-histidine), found in high concentrations in muscle and brain, acts as an important intracellular buffer and antioxidant. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-phosphohistidine (1-pHis) |

| 3-phosphohistidine (3-pHis) |

| Phosphoenolpyruvate (PEP) |

| Succinyl-CoA |

| ATP (Adenosine triphosphate) |

| GTP (Guanosine triphosphate) |

| Acetyl-CoA |

| 3-phosphoglycerate |

| 2-phosphoglycerate |

| Galactosylceramide |

| Carnosine (β-alanyl-L-histidine) |

| NME1 (Non-metastatic cells 1) |

| NME2 (Non-metastatic cells 2) |

| HPr (Histidine-containing phosphocarrier protein) |

| PHPT1 (Phosphohistidine phosphatase 1) |

| LHPP (Phospholysine phosphohistidine inorganic pyrophosphate phosphatase) |

| KCa3.1 (Potassium calcium-activated channel subfamily N member 4) |

| ACLY (ATP Citrate Lyase) |

| PGAM1 (Phosphoglycerate Mutase 1) |

Contribution to Protein Regulation and Function

The modification of proteins with this compound acts as a molecular switch that can profoundly alter their activity, localization, and interaction with other molecules. This regulation is critical in diverse cellular pathways, from ion transport and metabolism to signal transduction.

A prime example of this regulation is seen in the mammalian potassium channel KCa3.1. nih.gov The activity of this channel can be inhibited by copper ions binding to a key histidine residue. However, phosphorylation at this specific site, Histidine 358 (H358), prevents copper coordination, thereby relieving the inhibition and activating the channel. nih.gov This demonstrates a novel mechanism where histidine phosphorylation directly modulates protein function by controlling metal ion binding. nih.gov

In the realm of signal transduction, the G protein β subunit (Gβ) is a key target of histidine phosphorylation. The kinase NME2 phosphorylates Gβ at Histidine 266 (H266). nih.gov This modification is reversed by the phosphatase PHPT1, suggesting a dynamic regulatory cycle that likely influences G protein-coupled receptor (GPCR) signaling pathways. nih.gov

Metabolic enzymes are also key targets of regulation by histidine phosphorylation. ATP-citrate lyase (ACLY), an enzyme involved in fatty acid metabolism, is phosphorylated on Histidine 760 (H760) by NME1. nih.gov Similarly, Succinyl-CoA Synthetase (SCS), a crucial enzyme in the TCA cycle, is phosphorylated as part of its catalytic cycle. nih.govnih.gov The interaction between NME1 and the SCSα subunit suggests that this phosphorylation may also serve a regulatory role beyond its enzymatic intermediate function. nih.gov

The table below summarizes key proteins regulated by histidine phosphorylation, highlighting the specific residues modified and the functional consequences of this modification.

| Protein | Kinase/Phosphatase | Histidine Residue | Functional Consequence of Phosphorylation |

| KCa3.1 Potassium Channel | Not yet identified / PHPT1 | H358 | Relieves copper-mediated inhibition, activating the channel. nih.gov |

| G Protein β (Gβ) Subunit | NME2 / PHPT1 | H266 | Regulation of G protein signaling. nih.gov |

| ATP-Citrate Lyase (ACLY) | NME1 / PHPT1 | H760 (3-pHis) | Regulation of fatty acid metabolism. nih.gov |

| Succinyl-CoA Synthetase (SCSα) | NME1 | Catalytic site | Serves as a high-energy intermediate in the TCA cycle. nih.govnih.gov |

| TRPC4 Ion Channel | Not yet identified / PHPT1 | Not specified | Required for proper channel activation. nih.gov |

Interplay with Other Post-Translational Modifications

The cellular regulatory network is characterized by a complex interplay, or "crosstalk," between different PTMs. cellsignal.com The presence of one modification can influence the addition, removal, or functional consequence of another, allowing for a highly sophisticated and nuanced control of protein function. nih.gov This crosstalk can occur through various mechanisms, such as competition for the same modification site or allosteric regulation of modifying enzymes. nih.govfrontiersin.org

While the study of phosphohistidine crosstalk is still in its early stages, evidence is emerging that connects it with other major PTM pathways, notably ubiquitination. nih.gov Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein, which often targets it for degradation by the proteasome. nih.gov

A significant example of this interplay involves the phosphohistidine phosphatase LHPP and the enzyme Pyruvate Kinase M2 (PKM2), which is crucial in cancer metabolism. One study reported that LHPP can promote the ubiquitin-mediated degradation of PKM2 in glioblastoma cells. nih.gov Interestingly, in this context, the phosphorylated form of PKM2 was not the direct substrate of LHPP, suggesting an indirect mechanism of crosstalk. nih.gov This finding indicates that the activity of a key enzyme in the phosphohistidine regulatory system (LHPP) can influence the stability of a major metabolic protein (PKM2) through the ubiquitination pathway. This highlights a functional link between histidine dephosphorylation and protein degradation.

The table below outlines the observed interplay between the phosphohistidine pathway and ubiquitination.

| PTM 1 Pathway | PTM 2 Pathway | Interacting Components | Outcome |

| Histidine Dephosphorylation | Ubiquitination | Phosphatase: LHPP; Substrate: PKM2 | LHPP induces the ubiquitin-mediated degradation of PKM2. nih.gov |

As research into the "pHis-proteome" expands, it is anticipated that more instances of direct and indirect crosstalk between this compound and other PTMs, such as acetylation and methylation, will be uncovered, revealing its integrated role in the complex code that governs protein regulation. cellsignal.comnih.gov

Advanced Methodologies for 1 Phosphono L Histidine Analysis

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) has become a cornerstone in the field of proteomics, yet the unique chemical nature of 1-pHis presents significant hurdles for its detection and characterization.

Overcoming Lability Challenges in 1-Phosphono-L-histidine Detection

A primary obstacle in the analysis of 1-pHis is the inherent instability of the phosphoramidate (B1195095) (P-N) bond, particularly under acidic conditions commonly used in traditional phosphoproteomic workflows. nih.govportlandpress.comnih.govnih.gov This acid lability can lead to the hydrolysis of the phosphate (B84403) group, resulting in the loss of the modification before detection. portlandpress.comnih.gov The half-life of the phosphoramidate bond in phosphohistidine-containing peptides has been estimated to be as short as 30 minutes at pH 3. portlandpress.com Furthermore, the less stable 1-pHis isomer can spontaneously convert to the more stable 3-phosphono-L-histidine (3-pHis) isomer, especially under mildly basic conditions, complicating accurate identification. nih.gov

To counter these challenges, researchers have developed several strategies. One approach involves modifying standard protocols, such as using shorter chromatographic gradients with less acidic buffers to minimize acid-induced hydrolysis during liquid chromatography-mass spectrometry (LC-MS) analysis. portlandpress.com Another significant advancement has been the development of unbiased phosphopeptide enrichment techniques like strong anion exchange (SAX) chromatography, which can separate both acid-stable and acid-labile phosphopeptides from their non-phosphorylated counterparts without relying on acidic conditions. nih.gov

The stability of pHis can also be influenced by its local protein environment, with the modification being more stable within an intact protein compared to a digested peptide fragment. portlandpress.com This highlights the importance of carefully considering sample preparation methods.

LC-MS/MS Strategies for Global Phosphohistidine (B1677714) Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying post-translational modifications on a large scale. nih.gov For global phosphohistidine profiling, specific LC-MS/MS strategies have been devised to address the challenges posed by 1-pHis. These strategies often involve a combination of selective enrichment and specialized MS/MS fragmentation techniques. acs.org

A notable workflow combines immunoenrichment of pHis peptides with a bioinformatic tool called TRIPLET, which screens MS/MS spectra for the characteristic neutral loss pattern of pHis-containing peptides. acs.org This initial screening helps to identify potential pHis peptides, which can then be targeted for further analysis using alternative fragmentation methods like multistage activation (MSA) or electron transfer dissociation (ETD) to confirm the identification and pinpoint the phosphorylation site. acs.org

Table 1: Comparison of Enrichment and Fragmentation Techniques for Phosphohistidine Analysis

| Technique | Principle | Advantages for pHis Analysis | Challenges/Limitations for pHis Analysis |

| Immobilized Metal-Affinity Chromatography (IMAC) | Utilizes metal ions (e.g., Fe³⁺, Cu²⁺) to capture phosphate groups. portlandpress.comacs.org | Can enrich for phosphopeptides. acs.org | Typically performed under acidic conditions, leading to pHis hydrolysis. portlandpress.comnih.gov |

| Titanium Dioxide (TiO₂) Chromatography | Employs TiO₂ to selectively bind phosphate groups. portlandpress.com | Effective for general phosphopeptide enrichment. | Also requires acidic conditions, detrimental to pHis stability. portlandpress.comnih.gov |

| Strong Anion Exchange (SAX) | Separates peptides based on charge, allowing for unbiased enrichment of phosphopeptides. nih.gov | Avoids acidic conditions, preserving acid-labile phosphopeptides like pHis. nih.gov | May require further fractionation for complex samples. |

| Immunoenrichment | Uses antibodies specific to pHis to isolate pHis-containing peptides. acs.orgpnas.org | Highly selective for pHis. acs.orgpnas.org | Antibody specificity and cross-reactivity can be concerns. pnas.org |

| Collision-Induced Dissociation (CID) | Fragments peptide ions through collisions with an inert gas. nih.gov | Widely available and efficient. nih.gov | Can lead to dominant neutral loss of the phosphate group, hindering site localization. acs.org |

| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that provides higher-energy fragmentation. | Can generate diagnostic immonium ions for pHis. nih.gov | Still susceptible to neutral loss issues. acs.org |

| Electron Transfer Dissociation (ETD) | Fragments peptides by transferring electrons, which preferentially cleaves the peptide backbone. acs.orgnih.gov | Preserves labile modifications like phosphorylation, aiding in site localization. acs.orgnih.gov | Can be less efficient for certain peptide charge states. |

Gas-Phase Fragmentation Mechanisms of this compound Peptides

Understanding how 1-pHis-containing peptides fragment in the gas phase during MS/MS analysis is crucial for their accurate identification. Unlike phosphoserine and phosphothreonine, where the phosphate group is attached via a phosphoester bond, the phosphoramidate bond in 1-pHis leads to distinct fragmentation patterns. nih.gov

Under collision-induced dissociation (CID), a prominent neutral loss of phosphoric acid (H₃PO₄) is often observed from pHis peptides. nih.gov This occurs alongside less frequent losses of HPO₃ and H₅PO₅. nih.gov The mobile proton model helps to explain the fragmentation behavior of protonated peptides in the gas phase, where protons localize at basic residues like histidine. nih.gov

More advanced fragmentation techniques offer advantages for pHis analysis. Electron transfer dissociation (ETD) is particularly well-suited for localizing labile post-translational modifications because it tends to cleave the peptide backbone while leaving the modification intact. acs.orgnih.gov Researchers have also identified a diagnostic immonium ion for pHis that can be used to trigger subsequent, more informative fragmentation events, a method that has shown to be more effective than standard HCD fragmentation for identifying pHis peptides. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for studying the structure and dynamics of proteins in solution, offering a complementary approach to mass spectrometry for the analysis of 1-pHis.

Structural and Dynamic Characterization of this compound Containing Proteins

³¹P NMR spectroscopy is particularly valuable for the analysis of phosphoproteins. It can be used to quantify the amount of phosphohistidine in cell lysates and to distinguish between the 1-pHis and 3-pHis isomers based on their distinct chemical shifts. nih.gov For instance, in one study, the ³¹P chemical shifts for 3-pHis and 1-pHis were observed at -4.99 ppm and -5.76 ppm, respectively. nih.gov

NMR has been employed to study the structural consequences of histidine phosphorylation. For example, in the protein phosphatase PHPT1, NMR solution structures revealed that the addition of a phosphate group to a histidine residue caused it to bind within a specific pocket of the protein. nih.gov This type of structural information is vital for understanding how 1-pHis phosphorylation regulates protein function.

Furthermore, ¹H NMR can be used to characterize synthetic pHis and to determine its concentration in solution. nih.gov While challenges remain, particularly in distinguishing pHis isomers within a folded protein solely based on chemical shifts, NMR provides invaluable insights into the structural and dynamic aspects of 1-pHis containing proteins that are often not accessible by other techniques. nih.gov

Other Analytical and Detection Approaches

Advanced Imaging Techniques for Intracellular this compound Localization

The direct visualization of this compound (pHis) within its native cellular environment presents a significant analytical challenge. This is primarily due to the inherent chemical lability of the phosphoramidate (P-N) bond, which is susceptible to hydrolysis under acidic conditions typically used in sample preparation for other imaging techniques. Furthermore, the development of probes with high specificity for this compound, capable of distinguishing it from its precursor L-histidine and other phosphorylated molecules, remains a considerable hurdle. Despite these challenges, several advanced imaging methodologies hold the potential to unravel the spatiotemporal dynamics of intracellular this compound. These techniques largely rely on the prospective development of specific molecular probes or genetically encoded biosensors.

Genetically Encoded Biosensors

A highly promising strategy for the live-cell imaging of this compound involves the design and application of genetically encoded biosensors. nih.govualberta.canih.gov These biosensors are proteins engineered to report on the concentration of a specific analyte through changes in their fluorescent properties. Typically, a biosensor consists of a sensory domain that specifically binds the target molecule (in this case, this compound) linked to one or more fluorescent proteins. mdpi.com Binding of this compound would induce a conformational change in the sensor domain, which is then translated into a measurable optical signal. researchgate.net These biosensors can be genetically introduced into cells and targeted to specific subcellular compartments, enabling precise localization studies. ualberta.ca

Two main classes of genetically encoded biosensors are particularly relevant:

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores). wikipedia.org A FRET-based biosensor for this compound would typically consist of a sensory domain flanked by a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., Yellow Fluorescent Protein - YFP). nih.gov In the absence of this compound, the sensor exists in a conformation where the donor and acceptor are separated. Upon binding of this compound, a conformational change brings the two fluorophores into close proximity (typically 1-10 nm), allowing for efficient FRET. nih.govhoriba.com This results in a decrease in donor fluorescence emission and an increase in acceptor fluorescence emission when the donor is excited, providing a ratiometric readout of this compound concentration. youtube.com

Single Fluorescent Protein (FP)-Based Biosensors: These sensors utilize a single, circularly permuted fluorescent protein (cpFP). The sensory domain is inserted into the sequence of the fluorescent protein. Binding of the target molecule to the sensory domain alters the chromophore's environment, leading to a change in its fluorescence intensity or a shift in its excitation or emission spectra. researchgate.net This approach offers simplicity in design and data analysis compared to FRET-based sensors.

Advanced Microscopy Techniques

The successful application of the aforementioned biosensors, or any future small-molecule fluorescent probes, would be critically dependent on advanced microscopy techniques capable of detecting subtle changes in fluorescence.

Fluorescence-Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique that measures the fluorescence lifetime of a fluorophore—the average time it spends in the excited state before returning to the ground state. leica-microsystems.compicoquant.com This lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment, including binding events. leica-microsystems.com When a FRET donor fluorophore transfers energy to an acceptor, its fluorescence lifetime decreases. wikipedia.orgnih.gov Therefore, FLIM-FRET is a robust method for quantifying FRET efficiency and, by extension, the concentration of the analyte. nih.gov A key advantage of FLIM is that it is independent of probe concentration, photobleaching, and excitation intensity, which can confound traditional intensity-based measurements. picoquant.com

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) bypass the diffraction limit of light to achieve nanoscale resolution. youtube.comyoutube.com These methods rely on the stochastic activation and subsequent localization of individual photo-switchable fluorophores to reconstruct a high-resolution image. youtube.com If a specific, photo-switchable fluorescent probe for this compound were to be developed, super-resolution microscopy could provide unprecedented detail on its precise subcellular localization, potentially revealing its distribution within signaling nanodomains or protein complexes. nih.gov

The table below summarizes the advanced imaging techniques with potential applicability for intracellular this compound localization.

| Technique | Principle | Advantages for pHis Imaging | Current Limitations/Challenges |

| FRET Microscopy | Measures energy transfer between a donor and acceptor fluorophore. Binding of pHis to a biosensor changes the distance between them, altering FRET efficiency. wikipedia.orgnih.gov | Ratiometric and provides dynamic, real-time measurements in live cells. High sensitivity to molecular proximity (1-10 nm). nih.gov | Requires development of a specific and high-affinity pHis-binding domain. Spectral bleed-through can complicate analysis. |

| FLIM | Measures the decay rate of fluorescence emission. This lifetime changes upon molecular binding or FRET. leica-microsystems.comwikipedia.org | Robust and quantitative. Independent of probe concentration and photobleaching. picoquant.com Can be combined with FRET for more accurate measurements. nih.gov | Requires specialized and sensitive detection equipment. The development of a suitable pHis probe with a responsive lifetime is necessary. |

| Super-Resolution Microscopy (e.g., STORM, PALM) | Reconstructs an image from the precise localization of individual, stochastically activated fluorophores, breaking the diffraction limit. youtube.comyoutube.com | Offers the potential for nanoscale resolution (~20-50 nm), revealing fine details of pHis distribution. nih.gov | Highly dependent on the creation of a specific, bright, and photo-switchable probe for this compound. |

Structural Biology and Molecular Recognition of 1 Phosphono L Histidine

Three-Dimensional Structures of 1-Phosphono-L-histidine Bound Proteins

The understanding of the molecular interactions governing the recognition of this compound is fundamentally rooted in the high-resolution three-dimensional structures of proteins in complex with this modified amino acid. These structures, primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide a static yet insightful snapshot into the active sites and binding pockets.

A key example is the histidine-containing phosphocarrier protein (HPr), a central component of the bacterial phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). rcsb.org The structures of HPr in its phosphorylated form from various bacterial species have been elucidated, revealing the conserved structural environment of the this compound residue.

Below is a table summarizing key structural data for proteins where this compound has been characterized.

| Protein | Organism | PDB ID | Method | Resolution (Å) | Phosphorylated Histidine Residue |

|---|---|---|---|---|---|

| Histidine-containing phosphocarrier protein (HPr) | Escherichia coli | 1PFH | Solution NMR | N/A | His15 |

| Histidine-containing phosphocarrier protein (HPr) | Bacillus subtilis | 1JEM | Solution NMR | N/A | His15 |

Detailed Molecular Interactions Governing Phosphohistidine (B1677714) Binding

The specific and high-affinity binding of this compound is achieved through a combination of precisely orchestrated molecular interactions within the protein's binding pocket. These interactions are crucial for stabilizing the phosphorylated state and for the subsequent phosphotransfer reactions.

Hydrogen Bonding Networks in this compound Recognition Sites

Hydrogen bonds play a pivotal role in the recognition of the phosphohistidine moiety. In the phosphorylated form of HPr from Escherichia coli (PDB: 1PFH), the phosphate (B84403) group of this compound at position 15 does not form hydrogen bonds with the side chain of the highly conserved Arginine at position 17. Instead, stable hydrogen bonds are formed between the phosphate group and the backbone amide protons of Threonine-16 and Arginine-17. rcsb.org An additional hydrogen bond involves the side-chain O-gamma proton of Threonine-16. rcsb.org This network of hydrogen bonds helps to precisely orient the phosphoryl group for subsequent transfer.

Similarly, in the phosphorylated HPr from Bacillus subtilis (PDB: 1JEM), the phosphorylation of Histidine-15 leads to local conformational adjustments that position the phosphate group to act as a hydrogen bond acceptor for the amide protons of Alanine-16 and Arginine-17. Prior to phosphorylation, the Nε2 atom of the His15 imidazole (B134444) ring is engaged in a strong hydrogen bond, which enhances the nucleophilicity of the Nδ1 atom, making it a better acceptor for the phosphoryl group. nih.gov Upon phosphorylation, this hydrogen bond at the Nδ1 position is broken. nih.gov

Electrostatic and Hydrophobic Interactions with the Phosphate Moiety

The dianionic nature of the phosphate group at physiological pH dictates that electrostatic interactions are a dominant force in its recognition. nih.gov The binding pockets for phosphohistidine are typically rich in positively charged residues, such as arginine and lysine, which can form favorable salt-bridge interactions with the negatively charged phosphate. nih.gov In the case of HPr, the phosphate group also interacts favorably with the macrodipole of an alpha-helix, further stabilizing the bound state. rcsb.org The significant change in charge upon phosphorylation, from a neutral or partially positive histidine to a negatively charged phosphohistidine, can act as an "electrostatic switch" to control protein-protein interactions. utah.edu

Computational Approaches in 1 Phosphono L Histidine Research

Bioinformatics for Phosphohistidine (B1677714) Proteomics Data Analysis

The analysis of large-scale phosphoproteomics data, particularly for the less common and labile pHis modification, relies heavily on sophisticated bioinformatics tools. These tools are essential for accurately identifying phosphorylation sites from mass spectrometry data and for interpreting the biological significance of these modifications.

Algorithm Development for Site Localization and Confidence Scoring

A major challenge in phosphoproteomics is the precise localization of the phosphate (B84403) group on a peptide, especially when multiple potential phosphorylation sites (serine, threonine, tyrosine, and histidine) are present. Several algorithms have been developed to address this, each with its own scoring strategy to assess the confidence of phosphosite localization.

MaxQuant and the PTM Score: MaxQuant is a popular platform for analyzing mass spectrometry-based proteomics data. It incorporates the PTM (Post-Translational Modification) score algorithm to evaluate the probability of a specific residue being modified. researchgate.netnih.gov This score is derived from the number of site-determining ions observed in the fragmentation spectrum. nih.gov For phosphohistidine, a high PTM score (typically ≥0.75 for Class I sites) provides greater confidence that the phosphorylation is indeed on the histidine residue and not on a nearby serine, threonine, or tyrosine. researchgate.net

Ascore and PhosphoRS: The Ascore algorithm calculates a site localization probability based on the presence and intensity of site-determining fragment ions in the MS/MS spectrum. researchgate.net PhosphoRS is another algorithm that builds upon this concept, offering a probabilistic score for each potential phosphorylation site. researchgate.net Comparative studies have shown that different algorithms can yield varying levels of sensitivity and accuracy, highlighting the importance of selecting the appropriate tool and understanding its scoring mechanism. researchgate.net

LuciPHOr: LuciPHOr is a more recent algorithm designed to improve phosphosite localization by using a modified target-decoy approach to estimate the false localization rate (FLR). nih.govnih.gov It dynamically learns from the data to score candidate sites based on mass accuracy and peak intensities, which is particularly useful for distinguishing between isobaric residues like phosphohistidine and other phosphoamino acids. nih.govnih.gov

Table 1: Comparison of Phosphosite Localization Algorithms

| Algorithm | Scoring Principle | Key Features | Application to Phosphohistidine |

| MaxQuant PTM Score | Probabilistic score based on site-determining ions. nih.gov | Widely used, integrated into a popular proteomics pipeline. | Provides a confidence level (e.g., Class I, II, III) for pHis site assignment. researchgate.net |

| Ascore | Calculates site localization probability from fragment ion evidence. researchgate.net | One of the pioneering algorithms for this purpose. | Can be applied to pHis data, but performance may vary. researchgate.net |

| PhosphoRS | Probabilistic scoring of potential phosphorylation sites. researchgate.net | Offers an alternative scoring scheme to Ascore. | Used in phosphoproteomics workflows, applicable to pHis. researchgate.net |

| LuciPHOr | Target-decoy approach to estimate False Localization Rate (FLR). nih.govnih.gov | Dynamic learning from data, compatible with various search engine outputs. nih.govnih.gov | Particularly useful for distinguishing isobaric phosphosites. nih.govnih.gov |

Network and Pathway Enrichment Analysis of Phosphohistidine Proteins

Once phosphohistidine-containing proteins are confidently identified, the next step is to understand their collective function and the signaling pathways they participate in. Network and pathway enrichment analysis are powerful bioinformatics methods for this purpose.

Kinase-Substrate Interaction Networks: Tools like PhosphoSiteAnalyzer and PhosNetVis allow for the construction and visualization of kinase-substrate interaction networks. acs.orgarxiv.org By integrating phosphoproteomics data with known or predicted kinase-substrate relationships, these tools can help infer which kinases may be responsible for the observed histidine phosphorylation events. This is particularly relevant as the number of known histidine kinases is still growing.

Pathway Enrichment Analysis: Gene Ontology (GO) and pathway databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are used to identify biological processes, molecular functions, and signaling pathways that are over-represented in a list of phosphohistidine-modified proteins. This can provide clues about the cellular processes regulated by histidine phosphorylation. For instance, analysis of the E. coli phosphoproteome has revealed enrichment of pHis proteins in metabolic pathways like glycolysis. researchgate.net

The PhosR Package: For more customized and in-depth analysis, the R package PhosR provides a comprehensive suite of tools for processing, analyzing, and visualizing phosphoproteomics data. bioconductor.orggithub.combioconductor.orgbiorxiv.orgacu.edu.au It includes functions for site- and gene-centric pathway enrichment analysis, allowing researchers to investigate the functional implications of phosphorylation at both the individual site and the whole protein level. bioconductor.orggithub.combioconductor.orgbiorxiv.orgacu.edu.au

STRING Database: The STRING database is a valuable resource for exploring protein-protein interaction networks. By inputting a list of identified phosphohistidine proteins, researchers can visualize known and predicted interactions, which can help to place the modified proteins within a broader functional context and identify potential downstream effectors.

These bioinformatic approaches are crucial for transforming lists of phosphoproteins into meaningful biological insights, shedding light on the previously underappreciated roles of 1-phosphono-L-histidine in cellular signaling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to study the dynamic behavior of biological macromolecules at an atomic level. For this compound, MD simulations can provide invaluable insights into how this modification influences protein structure, function, and interactions.

Elucidating Protein-1-Phosphono-L-histidine Interactions at Atomic Resolution

MD simulations can be used to model the detailed interactions between a this compound residue and its binding partners, be it another protein domain or a small molecule ligand. nih.govdntb.gov.uaspringernature.com These simulations can reveal the key amino acid residues involved in recognizing the phosphohistidine moiety, the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that occur upon binding. nih.govdntb.gov.uaspringernature.com

While specific MD studies on this compound are not yet abundant in the literature, simulations of other protein-ligand systems provide a clear blueprint for how such studies could be conducted. biorxiv.orgresearchgate.net For example, by simulating a protein with and without the this compound modification, one could observe how the phosphorylation event alters the protein's conformational landscape and its affinity for binding partners.

Simulating Protonation States and Their Impact on Protein Dynamics

The imidazole (B134444) side chain of histidine has a pKa close to physiological pH, meaning it can exist in different protonation states (neutral or positively charged). The addition of a phosphate group to form this compound further complicates this, as the phosphate group itself has multiple pKa values. MD simulations are a powerful tool to investigate the influence of these different protonation states on protein dynamics. nih.govacs.orgacs.orgmdpi.combioexcel.eu

By running simulations with the this compound residue in different, fixed protonation states, researchers can assess how the charge of the modified residue affects the local and global conformation of the protein. nih.gov This is crucial because the protonation state can dramatically alter the electrostatic interactions within the protein and with its binding partners, thereby influencing its function. nih.govacs.org Constant pH MD (CpHMD) simulations can even allow the protonation state to change dynamically during the simulation, providing a more realistic picture of the system's behavior in a fluctuating pH environment. mdpi.com

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a high-resolution lens to investigate the electronic structure and reactivity of molecules, aspects that are not captured by classical MD simulations. For this compound, QM methods are particularly useful for understanding the properties of the labile phosphoramidate (B1195095) (P-N) bond and the distinct characteristics of its isomers.

Density Functional Theory (DFT): DFT is a widely used QM method that can accurately predict the geometries, electronic properties, and vibrational frequencies of molecules. mdpi.comrsc.org DFT calculations have been employed to study the electronic and structural differences between the 1-pHis and 3-pHis isomers. researchgate.net These calculations can reveal differences in electrostatic potential surfaces, which are crucial for molecular recognition by antibodies and other proteins. researchgate.net

Analysis of the Phosphoramidate Bond: The P-N bond in this compound is a high-energy bond, and its lability is a key chemical feature. nih.govnih.gov QM calculations can be used to investigate the energetics of this bond, including its bond dissociation energy and the mechanism of its cleavage. researchgate.netresearchgate.net Such studies can provide a fundamental understanding of why this modification is so transient and how its stability might be modulated by the local protein environment.

Hybrid QM/MM Approaches: For studying this compound within the context of a full protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the chemically active region, such as the phosphohistidine residue and its immediate surroundings, is treated with QM, while the rest of the protein is treated with the computationally less expensive MM force fields. This allows for the study of enzymatic reactions involving the transfer or hydrolysis of the phosphoryl group from this compound with high accuracy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.